8-Fluoroquinazolin-4(1H)-one

Physicochemical Properties Lipophilicity Drug Design

8-Fluoroquinazolin-4(1H)-one is the lowest LogP regioisomer (XLogP=0.8) among fluoroquinazolinones, delivering superior aqueous solubility versus 5-fluoro (LogP=1.47) and 6-fluoro (LogP=1.06) analogs — a decisive advantage for ADME optimization. Its 8-fluoro substitution imparts distinct electronic properties unattainable with 8-Cl or 8-Br counterparts. In vivo validation: a TLR-targeting derivative achieved 40% increased survival in an influenza challenge model. Essential for medicinal chemistry, HTS, and FBDD programs pursuing novel IP. Substituting regioisomers risks invalidating established SAR.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
CAS No. 187805-50-1
Cat. No. B1449509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinazolin-4(1H)-one
CAS187805-50-1
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=CNC2=O
InChIInChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
InChIKeySMHLOFQPJIEWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroquinazolin-4(1H)-one (CAS 187805-50-1): Sourcing the Core Building Block for Targeted Medicinal Chemistry


8-Fluoroquinazolin-4(1H)-one is a fluorinated heterocyclic building block belonging to the quinazolinone class . Its core structure consists of a fused benzene and pyrimidine ring, with a key fluorine substitution at the 8-position . This specific regioisomer is a versatile intermediate valued in medicinal chemistry for synthesizing diverse bioactive molecules, including potential anticancer and anti-inflammatory agents [1]. The presence of the fluorine atom significantly influences its physicochemical properties, offering distinct advantages over non-fluorinated or differently substituted analogs in drug discovery and development .

Why 8-Fluoroquinazolin-4(1H)-one Cannot Be Simply Replaced by a Close Regioisomer or Halogen Analog


In medicinal chemistry, seemingly minor structural modifications like a positional isomer or a halogen swap can drastically alter a compound's physicochemical and biological profile, impacting crucial parameters such as lipophilicity (LogP), solubility, and target engagement [1]. The following quantitative evidence demonstrates that 8-Fluoroquinazolin-4(1H)-one possesses a unique LogP value compared to its 5-, 6-, and 7-fluoro regioisomers, as well as to its 8-chloro and 8-bromo counterparts [2]. These differences are not trivial; they translate into tangible advantages in specific biological contexts, such as in vivo efficacy as demonstrated by a derivative acting as a vaccine adjuvant [3]. Substituting this compound with a cheaper or more readily available analog would introduce a significant and unpredictable variable into a research program, potentially undermining years of optimization and invalidating established structure-activity relationships (SAR).

Quantitative Differentiation: 8-Fluoroquinazolin-4(1H)-one vs. Comparators


8-Fluoroquinazolin-4(1H)-one Demonstrates Superior Hydrophilicity vs. 5-, 6-, and 7-Fluoro Regioisomers

The compound's XlogP value is 0.8, indicating significantly higher hydrophilicity compared to other fluoroquinazolinone regioisomers [1]. This lower LogP, driven by the specific 8-fluoro substitution pattern, suggests improved aqueous solubility and a potentially different pharmacokinetic profile, which is a critical differentiator in lead optimization [2].

Physicochemical Properties Lipophilicity Drug Design Quinazolinone

8-Fluoro Derivative Offers a Hydrophilicity Advantage Over 8-Chloro and 8-Bromo Analogs

When compared to other 8-halogenated quinazolinones, the 8-fluoro variant is notably more hydrophilic. Its LogP of 0.8 [1] is 20% lower than the 8-chloro analog (LogP = 1.00) [2] and 46% lower than the 8-bromo analog (LogP = 1.49) [3]. This trend highlights the unique electronic and steric effects of fluorine compared to larger halogens, which can be leveraged to fine-tune a compound's physicochemical profile without significantly altering molecular size.

Halogen Bonding Lipophilicity Medicinal Chemistry Quinazolinone

A Derivative of 8-Fluoroquinazolin-4(1H)-one Demonstrates Quantifiable In Vivo Efficacy as a Mucosal Vaccine Adjuvant

The value of the 8-fluoroquinazolin-4(1H)-one scaffold is exemplified by the derivative (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol (compound 31), a potent dual TLR7/8 agonist [1]. In a preclinical influenza A virus challenge model, intranasal co-administration of 1 µg of this derivative with 0.5 µg of inactivated vaccine to mice resulted in a 40% increase in survival rates compared to vaccine-only treated mice [1]. This in vivo data provides direct evidence of the biological relevance and therapeutic potential of the 8-fluoroquinazolinone core.

Immunology Vaccine Adjuvant TLR7/8 Agonist In Vivo Efficacy

8-Fluoroquinazolin-4(1H)-one is a Characterized and Readily Available Building Block for Reliable Synthesis

As a key intermediate, the compound is commercially available with well-defined specifications, including a purity of 98% and a melting point of 272-273 °C . Its molecular formula is C8H5FN2O and its molecular weight is 164.14 g/mol . This high level of characterization and commercial accessibility ensures reproducibility in synthetic workflows, a non-negotiable requirement for both academic and industrial research.

Organic Synthesis Building Block Purity Procurement

Key Applications for 8-Fluoroquinazolin-4(1H)-one in Research and Development


Lead Optimization Requiring Fine-Tuning of Lipophilicity

For medicinal chemistry projects where reducing LogP is a primary goal to improve aqueous solubility and ADME properties, 8-Fluoroquinazolin-4(1H)-one (XLogP=0.8) is the superior starting material over its 5-fluoro (LogP=1.47) or 6-fluoro (LogP=1.06) analogs. Its inherent hydrophilicity can help mitigate common issues like poor oral bioavailability and high metabolic clearance [1].

Synthesis of TLR7/8 Agonists and Immunomodulatory Agents

Researchers developing novel vaccine adjuvants or immunotherapies for viral infections should prioritize this scaffold. The demonstrated in vivo efficacy of the derivative (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol, which increased survival by 40% in an influenza challenge model, validates the core structure as a privileged pharmacophore for targeting Toll-like receptors [2].

Diversification of Quinazolinone-Based Chemical Libraries

In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), the inclusion of 8-Fluoroquinazolin-4(1H)-one introduces a unique chemotype with distinct physicochemical properties compared to other halogenated or regioisomeric quinazolinones. Its specific LogP and electronic profile offer a strategic point of diversification for generating novel intellectual property and exploring unique chemical space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.